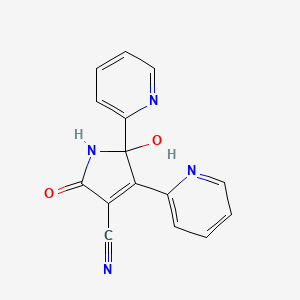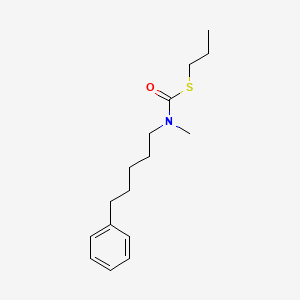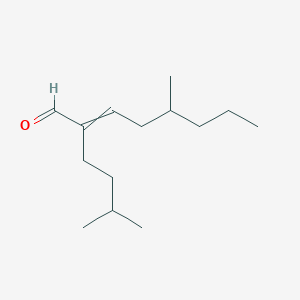
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with hydroxy, oxo, dipyridinyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of pyrrole derivatives with nitriles and subsequent oxidation can yield the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like methanol and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .
Aplicaciones Científicas De Investigación
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Imidazole derivatives: These heterocycles also possess nitrogen atoms and are used in various therapeutic applications.
Uniqueness
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10N4O2 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-9-10-13(11-5-1-3-7-17-11)15(21,19-14(10)20)12-6-2-4-8-18-12/h1-8,21H,(H,19,20) |
Clave InChI |
FEHRQHNKZKMAHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C(=O)NC2(C3=CC=CC=N3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)



![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)


![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)


